Ethyl 2-isocyanato-2-methylpropanoate

Description

Molecular Structure and Nomenclature

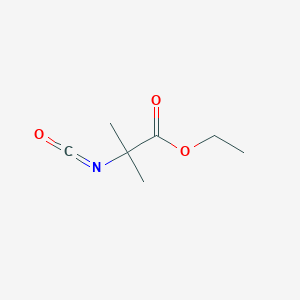

Ethyl 2-isocyanato-2-methylpropanoate (CAS: 128326-91-0) is a bifunctional organic compound containing both an isocyanate (-N=C=O) and an ester (-COO-) group. Its molecular formula is C₇H₁₁NO₃ , with a molecular weight of 157.17 g/mol . The IUPAC name derives from its branched propanoate backbone substituted with an isocyanate group at the second carbon.

Structural Characteristics:

| Property | Value/Description |

|---|---|

| SMILES | CCOC(=O)C(C)(C)N=C=O |

| InChI | InChI=1S/C7H11NO3/c1-4-11-6(10)7(2,3)8-5-9/h4H2,1-3H3 |

| InChI Key | LBEMMTLYTQZOMH-UHFFFAOYSA-N |

| Functional Groups | Isocyanate, Ester |

The ester moiety (ethyl 2-methylpropanoate) contributes to its solubility in organic solvents, while the isocyanate group governs its reactivity with nucleophiles.

Historical Context in Isocyanate Chemistry

The discovery of isocyanates dates to 1849, when French chemist Charles-Adolphe Wurtz synthesized alkyl isocyanates via alkylation of cyanate salts. Wurtz’s work laid the foundation for understanding isocyanate reactivity, which was later expanded by Otto Bayer’s 1937 development of polyurethane chemistry using diisocyanates.

This compound emerged as a specialized monomer in the late 20th century, enabling tailored polyurethane architectures due to its branched structure. Its synthesis typically involves phosgenation of corresponding amines or carbamoyl chlorides, reflecting industrial methods for isocyanate production.

Classification within Organic Chemistry Framework

This compound belongs to two critical organic classes:

- Isocyanates : Characterized by the -N=C=O functional group, which undergoes nucleophilic addition with amines, alcohols, and water.

- Esters : The ethyl 2-methylpropanoate group confers hydrolytic stability under anhydrous conditions.

Reactivity Profile:

The steric hindrance from the 2-methylpropanoate group moderates reaction kinetics, making it useful in controlled polymerizations.

Significance in Chemical Research

This compound is pivotal in:

- Polymer Science : As a monomer for polyurethanes with enhanced mechanical properties due to its branched structure.

- Organic Synthesis : Serving as a reagent for introducing urethane or urea linkages in pharmaceuticals and agrochemicals.

- Material Innovation : Enabling crosslinked networks in coatings and adhesives with improved thermal stability.

Recent studies highlight its role in synthesizing β-lactam analogs and dendritic polymers , showcasing its versatility beyond traditional applications.

Propriétés

IUPAC Name |

ethyl 2-isocyanato-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-11-6(10)7(2,3)8-5-9/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEMMTLYTQZOMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Physical and Chemical Properties

Before discussing synthetic approaches, understanding the fundamental properties of ethyl 2-isocyanato-2-methylpropanoate provides essential context for its preparation and handling.

| Property | Value |

|---|---|

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

| CAS Number | 128326-91-0 |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H11NO3/c1-4-11-6(10)7(2,3)8-5-9/h4H2,1-3H3 |

| InChI Key | LBEMMTLYTQZOMH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)(C)N=C=O |

| Appearance | Liquid |

| Storage Temperature | 4°C (recommended) |

The compound features a quaternary carbon center bearing two methyl groups, an isocyanate group, and an ethyl ester functionality. This structural arrangement brings both challenges and opportunities for its synthesis.

General Synthetic Approaches to Isocyanates

Phosgenation Methods

Phosgenation remains the predominant industrial method for isocyanate production. Several variations of this approach can be adapted for the synthesis of this compound.

Classical Phosgene Method

The traditional approach involves treating ethyl 2-amino-2-methylpropanoate hydrochloride with phosgene in an inert solvent. While effective, this method presents significant hazards due to phosgene's extreme toxicity.

Triphosgene Method

Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative to gaseous phosgene while providing similar reactivity. This crystalline solid (melting point 80°C) can be handled more easily in laboratory settings.

The reaction typically proceeds through the following steps:

- Reaction of the amine with triphosgene to form a carbamoyl chloride intermediate

- Thermal elimination of hydrogen chloride to yield the isocyanate

The reaction equation can be represented as:

Ethyl 2-amino-2-methylpropanoate + 1/3 Triphosgene → this compound + HCl

The process generally employs an aprotic solvent such as toluene, xylene, or tetrahydrofuran (THF), along with a base to neutralize the hydrogen chloride formed. Common bases include pyridine, triethylamine, and N,N-diisopropylethylamine (DIPEA).

Curtius Rearrangement

The Curtius rearrangement offers a versatile alternative for isocyanate synthesis, particularly valuable for quaternary carbon-containing isocyanates. This approach involves:

- Conversion of a carboxylic acid to an acyl azide

- Thermal decomposition of the acyl azide to an isocyanate with loss of nitrogen gas

A key advantage of this method is complete retention of stereochemical configuration during the rearrangement, allowing synthesis of stereochemically pure compounds.

Specific Preparation Methods for this compound

Synthesis via DPPA-Mediated Curtius Rearrangement

Diphenylphosphoryl azide (DPPA) enables a one-pot procedure from the corresponding carboxylic acid (ethyl 2-methyl-2-carboxypropanoate) without isolating the potentially hazardous acyl azide intermediate.

Reaction Conditions and Procedure

The procedure involves:

- Dissolving ethyl 2-methyl-2-carboxypropanoate in an anhydrous aprotic solvent (typically toluene)

- Adding DPPA and a tertiary amine base (triethylamine or DIPEA)

- Heating the mixture to reflux for several hours under inert atmosphere

- Isolating the isocyanate by appropriate workup procedures

A detailed protocol based on analogous preparations would be:

- To a solution of ethyl 2-methyl-2-carboxypropanoate (10 mmol) in anhydrous toluene (40 mL) under argon, add triethylamine (11 mmol) at 0°C

- Add DPPA (10 mmol) dropwise at 0°C and stir for 30 minutes

- Heat the reaction mixture to reflux for 4-6 hours

- Cool to room temperature and wash with saturated sodium bicarbonate solution and brine

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure

- Purify by distillation or column chromatography if necessary

The reported yields for similar isocyanates using this method typically range from 65-85%.

Synthesis via Triphosgene Method

Triphosgene provides a practical route to this compound from the corresponding amine.

Reaction Conditions and Procedure

The procedure involves:

- Dissolving ethyl 2-amino-2-methylpropanoate hydrochloride in an aprotic solvent

- Adding a base to liberate the free amine

- Adding triphosgene at low temperature

- Warming to room temperature or heating as necessary

- Isolating the isocyanate product

A typical protocol would be:

- To a suspension of ethyl 2-amino-2-methylpropanoate hydrochloride (10 mmol) in dichloromethane (50 mL), add triethylamine (25 mmol) at 0°C

- Stir for 30 minutes to ensure complete formation of the free amine

- Add a solution of triphosgene (3.5 mmol) in dichloromethane (10 mL) dropwise at -10°C

- Stir at 0°C for 1 hour, then allow to warm to room temperature

- Continue stirring for additional 2-3 hours

- Filter to remove triethylammonium chloride salt

- Concentrate the filtrate under reduced pressure

- Purify by distillation or column chromatography

Expected yields based on similar compounds range from 70-90%.

Modified One-Pot Synthesis Using Vilsmeier Reagent

An innovative approach involves the in situ generation of a Vilsmeier-type reagent from triphosgene and N,N-dimethylformamide (DMF).

Reaction Conditions

- Triphosgene is treated with catalytic DMF to generate a reactive Vilsmeier-type intermediate

- This intermediate reacts with the amine to form the isocyanate

- The reaction typically proceeds under milder conditions than direct phosgenation

This method has been successfully applied to related isocyanate syntheses with yields in the range of 75-88%.

Analysis and Characterization

Spectroscopic Identification

The successful preparation of this compound can be confirmed through various spectroscopic methods:

Infrared Spectroscopy

The isocyanate functional group shows a characteristic strong absorption band in the infrared spectrum:

- N=C=O asymmetric stretching: 2250-2270 cm⁻¹ (strong, characteristic)

- C=O stretching (ester): ~1730-1740 cm⁻¹

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (expected signals, CDCl₃):

- CH₃CH₂O-: ~1.25-1.35 ppm (t, 3H)

- -C(CH₃)₂-: ~1.45-1.55 ppm (s, 6H)

- -OCH₂CH₃: ~4.15-4.30 ppm (q, 2H)

¹³C NMR (expected signals, CDCl₃):

- CH₃CH₂O-: ~14 ppm

- -C(CH₃)₂-: ~24-26 ppm

- Quaternary carbon: ~60-65 ppm

- N=C=O: ~122-125 ppm

- C=O (ester): ~170-175 ppm

Purity Analysis

High-performance liquid chromatography (HPLC) can be used to determine the purity of the synthesized compound. Gas chromatography coupled with mass spectrometry (GC-MS) provides both purity assessment and structural confirmation.

| Method | Conditions | Expected Result |

|---|---|---|

| HPLC | C18 column, 95:5 hexanes-isopropanol, UV detection at 254 nm | Single peak with >95% purity |

| GC-MS | Standard conditions for volatile compounds | Molecular ion peak at m/z 157, fragmentation pattern matching reference data |

Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on multiple factors including available starting materials, scale requirements, and safety considerations.

| Method | Starting Material | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| DPPA-Curtius | Ethyl 2-methyl-2-carboxypropanoate | One-pot procedure; No phosgene handling; Complete stereochemical retention | Higher cost of DPPA reagent; Longer reaction times | 65-85% |

| Triphosgene | Ethyl 2-amino-2-methylpropanoate | Higher yields; Shorter reaction times; More direct approach | Toxicity concerns; Requires careful handling | 70-90% |

| Vilsmeier Modification | Ethyl 2-amino-2-methylpropanoate | Milder conditions; Less toxicity issues; Good functional group tolerance | Requires catalyst optimization; Less established for quaternary substrates | 75-88% |

Applications

This compound finds applications in:

- Synthesis of specialized polyurethanes and polyureas

- Preparation of pharmaceutical intermediates containing quaternary carbon centers

- Development of heat-resistant elastomers

- Production of anti-allergy agents and antihistamines

- Synthesis of antimicrobial compounds

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-isocyanato-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Amines: Reacts with primary and secondary amines to form ureas.

Alcohols: Reacts with alcohols to form carbamates.

Water: Hydrolyzes to form the corresponding amine and carbon dioxide.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from hydrolysis.

Applications De Recherche Scientifique

Polymer Synthesis

Ethyl 2-isocyanato-2-methylpropanoate is primarily used as a monomer in the production of polyurethanes. Polyurethanes are versatile polymers that find applications in coatings, adhesives, foams, and elastomers. The isocyanate functional group allows for the formation of urethane linkages through reactions with polyols, leading to materials with desirable mechanical properties and thermal stability .

Functionalization of Polymers

This compound can be utilized to functionalize existing polymers, enhancing their properties for specific applications. For instance, incorporating this compound into polymer matrices can improve adhesion, flexibility, and resistance to environmental factors .

Biomedical Applications

Research indicates potential applications in drug delivery systems where isocyanate-based polymers can be designed for controlled release mechanisms. The ability to tailor the polymer's properties through the incorporation of this compound makes it suitable for biomedical applications .

Coatings and Adhesives

This compound is widely used in the formulation of coatings and adhesives due to its reactivity and ability to form strong bonds with various substrates. These coatings are often employed in automotive and construction industries, providing durability and resistance to wear .

Foam Production

The compound plays a crucial role in producing flexible and rigid polyurethane foams used in furniture, insulation, and automotive seating. The incorporation of this compound allows manufacturers to tailor foam properties such as density and resilience .

Case Study 1: Polyurethane Coatings

A study conducted by Ma et al. demonstrated the effectiveness of using this compound in formulating bio-based polyurethane coatings. The research highlighted improvements in mechanical properties and environmental resistance compared to traditional petrochemical-based systems .

Case Study 2: Drug Delivery Systems

In a recent investigation into drug delivery systems utilizing isocyanate-based polymers, researchers found that this compound could be incorporated into polymeric micelles for targeted drug delivery. The study reported enhanced drug loading capacity and controlled release profiles, indicating its potential for therapeutic applications .

Mécanisme D'action

The mechanism of action of ethyl 2-isocyanato-2-methylpropanoate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares ethyl 2-isocyanato-2-methylpropanoate with analogous compounds in terms of molecular structure, substituents, and applications:

Key Findings:

Reactivity Differences: this compound’s isocyanato group confers higher reactivity toward nucleophiles compared to non-isocyanato analogs like ethyl 2-methyl-2-phenylpropanoate. This makes it more suitable for covalent bonding in polymer networks . The presence of electron-withdrawing groups (e.g., chloro in ethyl 2-chloro-5-isocyanatobenzoate) reduces isocyanato reactivity but enhances thermal stability in polyurethane applications .

Steric and Electronic Effects: Branched substituents (e.g., methyl groups in this compound) increase steric hindrance, slowing reaction kinetics compared to linear analogs like ethyl 2-isocyanato-3-phenylpropionate . Aromatic substituents (e.g., phenyl in ethyl 2-isocyanato-3-phenylpropionate) enhance UV stability in coatings but reduce solubility in polar solvents .

Applications: Non-isocyanato esters (e.g., methyl 2-(4-cyanophenyl)-2-methylpropanoate) are primarily used in non-reactive roles like plasticizers or solvents due to their inertness . Isocyanato-containing compounds dominate in reactive applications, such as crosslinkers for elastomers or adhesives .

Activité Biologique

Ethyl 2-isocyanato-2-methylpropanoate (EICMP) is a chemical compound that belongs to the isocyanate family, which is known for its significant biological activity, particularly in terms of toxicity and potential health effects. This article explores the biological activity of EICMP, focusing on its interactions with biological molecules, toxicity, and implications for safety in industrial applications.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 143.14 g/mol

EICMP features both an isocyanate functional group and an ester group, making it a versatile intermediate in synthetic organic chemistry. The presence of these functional groups contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Isocyanates like EICMP are recognized for their biological activity, particularly their toxicity and ability to cause respiratory sensitization and skin irritation upon exposure. Understanding the biological interactions of EICMP is crucial for assessing its safety profile, especially in occupational settings where exposure may occur.

Toxicity and Health Effects

- Respiratory Sensitization : EICMP can lead to respiratory sensitization, which may trigger allergic reactions in susceptible individuals.

- Skin Irritation : Direct contact with EICMP can cause skin irritation, necessitating careful handling protocols in industrial applications.

Interaction with Biological Molecules

Research indicates that EICMP interacts with biological molecules, forming adducts with amino acids and proteins. These interactions can lead to sensitization effects observed in occupational exposure scenarios. The following table summarizes key findings related to the interaction of EICMP with biological systems:

| Biological Molecule | Type of Interaction | Potential Effects |

|---|---|---|

| Amino Acids | Formation of adducts | Sensitization |

| Proteins | Covalent bonding | Altered function |

Implications for Industrial Use

Given the potential health risks associated with EICMP, it is essential for industries utilizing this compound to implement stringent safety measures:

- Personal Protective Equipment (PPE) : Use appropriate PPE to minimize skin contact and inhalation risks.

- Ventilation Systems : Ensure adequate ventilation in workspaces where EICMP is handled.

- Training Programs : Conduct training for workers on the safe handling and potential hazards associated with EICMP exposure.

Q & A

Basic: What are the recommended methodologies for synthesizing Ethyl 2-isocyanato-2-methylpropanoate?

Answer:

A common approach involves coupling 2-methylpropanoic acid derivatives with ethyl isocyanate under controlled conditions. For example, analogous syntheses (e.g., chromen- or indole-based esters) utilize:

- Base-mediated reactions : Potassium carbonate (K₂CO₃) in acetone/ethanol under reflux to facilitate nucleophilic substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm purity .

Key Validation : Confirm structural integrity via H/C NMR and FT-IR spectroscopy to identify ester carbonyl (~1700–1750 cm) and isocyanate (~2200–2270 cm) functional groups .

Basic: How can researchers safely handle this compound in the laboratory?

Answer:

While specific toxicity data for this compound is limited, analogous isocyanates (e.g., 2-isocyanatoethyl methacrylate) require:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as isocyanates are respiratory irritants .

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent moisture-induced degradation .

- Waste disposal : Follow local regulations for halogenated/organic waste, avoiding aqueous release due to potential hydrolysis to toxic amines .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies (e.g., unexpected NMR splitting or IR peaks) may arise from impurities, tautomerism, or dynamic effects. Mitigation steps include:

- Multi-technique validation : Cross-check NMR, IR, and mass spectrometry (HRMS) data. For example, HRMS can distinguish between isobaric isomers .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or IR vibrations, comparing theoretical and experimental results .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement provides unambiguous structural confirmation .

Case Study : For a chromen-derived ester, SC-XRD resolved ambiguities in ester vs. keto-enol tautomerism by confirming bond lengths and angles .

Advanced: How can computational tools predict reactivity or stability of this compound?

Answer:

- Reactivity prediction :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the isocyanate group .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize experimental assays .

- Stability studies :

- Hydrolysis kinetics : Simulate aqueous degradation pathways (e.g., via COSMO-RS) to predict half-life under varying pH/temperature .

Example : DFT studies on ethyl 2-methoxy-2-methyl-3-phenylpropanoate revealed steric hindrance from the methyl group slows nucleophilic attack at the ester carbonyl .

Advanced: What experimental design considerations optimize crystallographic analysis of this compound?

Answer:

- Crystal growth : Use slow vapor diffusion (e.g., hexane into dichloromethane solution) to obtain high-quality single crystals .

- Data collection : Employ synchrotron radiation for high-resolution datasets if crystals are small or weakly diffracting .

- Refinement : SHELXL for anisotropic displacement parameters and validation via R-factor convergence (<5%) .

- Visualization : ORTEP-3 for thermal ellipsoid plots to identify disorder or solvent interactions .

Note : For isocyanate-containing compounds, confirm absence of solvent adducts (e.g., DMF or water) in the crystal lattice .

Basic: How to characterize purity and stability of this compound?

Answer:

- Purity assessment :

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities. Adjust mobile phase (acetonitrile/water) for optimal resolution .

- Karl Fischer titration : Determine water content (<0.1% for moisture-sensitive isocyanates) .

- Stability testing :

- Accelerated aging : Store aliquots at 40°C/75% RH for 4 weeks, monitoring degradation via TLC or HPLC .

Advanced: How to address low yields in coupling reactions involving this compound?

Answer:

Low yields may stem from side reactions (e.g., isocyanate dimerization). Optimize by:

- Temperature control : Conduct reactions at 0–5°C to suppress exothermic side pathways .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of coupling partners .

- In situ monitoring : Use ReactIR to track isocyanate consumption and adjust stoichiometry dynamically .

Case Study : For ethyl 2-[(4-methyl-2-oxochromen-7-yl)oxy]propanoate, DMAP increased yields from 45% to 72% by reducing uretdione formation .

Advanced: What are best practices for resolving ambiguous mass spectrometry data?

Answer:

Ambiguities (e.g., isobaric fragments) require:

- Tandem MS (MS/MS) : Collision-induced dissociation (CID) to fragment ions and confirm cleavage patterns .

- Isotopic labeling : Synthesize C/N-labeled analogs to trace fragment origins .

- High-resolution MS : Use Orbitrap or TOF analyzers (resolving power >30,000) to distinguish between CHNO (exact mass 99.0320) and CHO (99.0446) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.